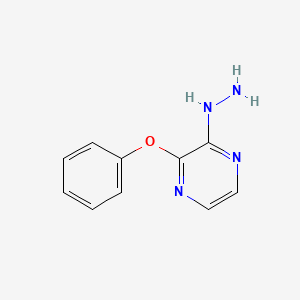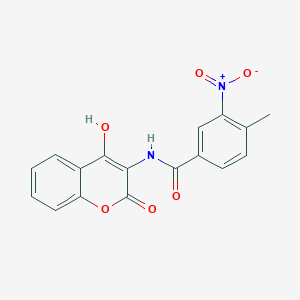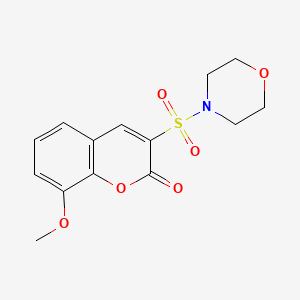![molecular formula C21H16ClN3O2 B14997165 N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997165.png)
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine: is a complex organic compound that features a unique structure combining a benzodioxole ring, a chlorophenyl group, and an imidazo[1,2-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common route includes:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazo[1,2-a]pyridine intermediate.
Attachment of the Benzodioxole Ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine
- N-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)-imidazo[1,2-a]pyridin-3-amine
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged to develop specialized applications in various fields.
Propriétés
Formule moléculaire |
C21H16ClN3O2 |
|---|---|
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H16ClN3O2/c1-13-8-9-25-19(10-13)24-20(14-2-4-15(22)5-3-14)21(25)23-16-6-7-17-18(11-16)27-12-26-17/h2-11,23H,12H2,1H3 |
Clé InChI |
FRQLFNUYWCUMCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14997089.png)
![5-(3-ethoxy-4-hydroxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B14997093.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B14997100.png)
![N-[(2-Chlorophenyl)methyl]-2-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfonyl}acetamide](/img/structure/B14997109.png)
![ethyl 4-[9-cyano-8-(4-ethoxy-3-methoxyphenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]benzoate](/img/structure/B14997118.png)
![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14997125.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14997134.png)
![N-(4-fluorophenyl)-6-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997142.png)

![4-(4-ethylbenzyl)-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B14997157.png)


![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14997178.png)
